molecular formula C10H16N2S B1622648 Triallylthiourea CAS No. 24507-13-9

Triallylthiourea

Cat. No.: B1622648
CAS No.: 24507-13-9
M. Wt: 196.31 g/mol
InChI Key: ZHEVXOJWYZGAHS-UHFFFAOYSA-N
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Description

Triallylthiourea is an organosulfur compound with the chemical formula C_9H_15N_3S It is a derivative of thiourea, where three allyl groups are attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallylthiourea can be synthesized through the reaction of allyl isothiocyanate with allylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction is as follows:

3CH2=CHCH2NH2+CS(NH2)2(CH2=CHCH2)3NCSNH23 \text{CH}_2=CHCH_2NH_2 + \text{CS(NH}_2\text{)}_2 \rightarrow (\text{CH}_2=CHCH_2)_3\text{NCSNH}_2 3CH2​=CHCH2​NH2​+CS(NH2​)2​→(CH2​=CHCH2​)3​NCSNH2​

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols and amines. Reducing agents such as lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H_2O_2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

Triallylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological systems.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of triallylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic centers.

Comparison with Similar Compounds

    Thiourea: The parent compound, with a simpler structure and different reactivity.

    Allylthiourea: A related compound with fewer allyl groups, leading to different chemical properties.

    Triallylthiourea Mercury Bromide: A coordination compound with unique crystal growth properties.

Uniqueness: this compound stands out due to its three allyl groups, which confer unique reactivity and potential for forming complex structures. Its ability to act as a versatile ligand and its applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

1,1,3-tris(prop-2-enyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-4-7-11-10(13)12(8-5-2)9-6-3/h4-6H,1-3,7-9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVXOJWYZGAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179260
Record name Thiourea, tri-2-propenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24507-13-9
Record name Urea, 2-thio-1,1,3-triallyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024507139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, tri-2-propenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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